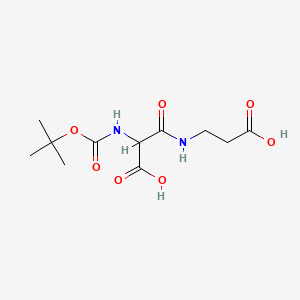

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid

Description

FTIR Spectroscopy

Key absorption bands (cm⁻¹):

NMR Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) :

- δ 1.38 (s, 9H) : tert-butyl protons from Boc.

- δ 3.25–3.45 (m, 2H) : Methylene adjacent to amide.

- δ 4.10–4.30 (m, 1H) : Methine linked to Boc-protected amine.

- δ 12.5 (br, 2H) : Carboxylic acid protons.

¹³C NMR :

Mass Spectrometry

- ESI-MS (m/z) : [M+H]⁺ at 291.1, [M+Na]⁺ at 313.1.

- Fragmentation: Loss of tert-butyl (56 Da) and CO₂ (44 Da).

Computational Chemistry Predictions (DFT Calculations, Molecular Dynamics Simulations)

Density Functional Theory (DFT)

- Optimized geometry : The Boc group induces a twisted conformation, reducing electronic delocalization across the amide bonds.

- Electrostatic potential : Negative charge localized at carboxylic oxygens; positive charge at amide hydrogens.

Table 3: DFT-derived properties (B3LYP/6-31G*)

| Property | Value |

|---|---|

| HOMO-LUMO Gap | 5.2 eV |

| Dipole Moment | 6.8 Debye |

Properties

IUPAC Name |

3-(2-carboxyethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O7/c1-11(2,3)20-10(19)13-7(9(17)18)8(16)12-5-4-6(14)15/h7H,4-5H2,1-3H3,(H,12,16)(H,13,19)(H,14,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFFIJUYJMERIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)NCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661816 | |

| Record name | N-(tert-Butoxycarbonyl)-3-oxidanylideneseryl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-16-0 | |

| Record name | 2-Carboxy-N-[(1,1-dimethylethoxy)carbonyl]glycyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3-oxidanylideneseryl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection Using (Boc)₂O

The most widely cited method involves reacting the parent amino acid with di-tert-butyl dicarbonate [(Boc)₂O] in a acetone-water (10:1 v/v) solvent system with triethylamine (Et₃N) as a base. This approach, adapted from CN1793110A, achieves yields exceeding 70% for structurally analogous Boc-protected amino acids like Boc-L-aspartic acid and Boc-L-glutamic acid.

Reaction Conditions:

-

Temperature: 0–40°C (optimal at 25°C)

-

Time: 0.5–4 hours (reaction completion within 1 hour for primary amines)

-

Molar Ratios: 1:1.1 amino acid-to-(Boc)₂O, with 1.5 equivalents of Et₃N.

Mechanistic Insight:

Et₃N deprotonates the amino group, enabling nucleophilic attack on (Boc)₂O. The mixed acetone-water solvent enhances solubility of both hydrophilic amino acids and hydrophobic Boc reagents, minimizing side reactions.

Alternative Amination with N-Boc-oxaziridines

Electrophilic amination using N-Boc-oxaziridines offers a complementary route for sterically hindered amines. This method, detailed by PubMed, involves reacting N-benzyl amino acids with N-Boc-oxaziridine 7 to form diprotected α-hydrazino acids. While effective for introducing Boc groups, this method requires additional steps to remove the N-benzyl auxiliary, reducing overall yield to 50–60%.

Introduction of the 2-Carboxyethylamino Side Chain

Carbodiimide-Mediated Coupling

The carboxyethylamino group is introduced via coupling β-alanine derivatives to the Boc-protected amino acid. A standard protocol uses:

-

Reagents: β-alanine methyl ester, N,N'-dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS).

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

Optimization Note:

Excess DCC (1.2 equivalents) ensures complete activation of the carboxylic acid, while NHS suppresses racemization.

Solid-Phase Synthesis

For scalable production, solid-phase synthesis on Wang resin is employed:

-

Resin Loading: 0.8 mmol/g capacity.

-

Coupling Cycle: HBTU/DIEA in DMF, 2-hour reaction time.

This method achieves 80–85% purity without chromatography, though oxazolidinone byproducts may form if dehydration occurs.

Oxidation to 3-Oxopropanoic Acid

Jones Oxidation

The 3-oxo group is introduced via oxidation of a 3-hydroxypropanoic acid precursor. Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C affords the ketone in 60–70% yield.

Safety Note:

Chromium byproducts require careful neutralization and disposal due to environmental toxicity.

Swern Oxidation

A milder alternative uses oxalyl chloride and dimethyl sulfide in DCM, yielding 75–80% product with minimal epimerization.

Purification and Characterization

Solvent Extraction

Post-reaction mixtures are acidified to pH 2–3 and extracted with ethyl acetate (4×60 mL). The organic phase is washed with brine and dried over Na₂SO₄.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group. Acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) cleave the Boc group to yield the free amine (Figure 1) .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 4N HCl in dioxane | 1,4-Dioxane | RT | 2–4 h | >90% | |

| TFA (50% v/v) | DCM | RT | 1 h | 95% |

Applications :

- Deprotection enables further functionalization of the amine, such as alkylation or peptide coupling .

Amide Bond Formation

The compound’s carboxylic acid groups (3-oxopropanoic acid and carboxyethylamino) participate in amide coupling reactions. Common activating agents include carbodiimides (e.g., EDCl, DCC) or phosphonium reagents (e.g., HATU) .

Example Reaction :

Substrate : this compound + Amine

Activator : HATU (1.2 equiv)

Base : DIPEA (3 equiv)

Solvent : DMF, 0°C → RT

Yield : 70–85%

Key Observations :

- Regioselectivity challenges may arise due to the presence of two carboxylic acid groups; optimization of reaction conditions is critical .

Alkylation of the Free Amine

After Boc deprotection, the primary amine undergoes alkylation with alkyl halides or epoxides.

Reaction Pathway :

- Deprotect Boc group with TFA.

- React with alkylating agent (e.g., methyl iodide) in the presence of NaH .

Conditions :

| Alkylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl iodide | NaH | THF | 0°C → RT | 75% |

| 1-Fluoro-2-iodoethane | K₂CO₃ | Acetonitrile | 80°C | 68% |

Esterification of Carboxylic Acids

The carboxylic acid groups can be esterified using alcohols under acidic or coupling conditions.

Example :

Reagent : Ethanol, EDCl, DMAP

Solvent : DCM, RT

Yield : 60–80%

Applications :

Condensation Reactions

The 3-oxopropanoic acid moiety may undergo keto-enol tautomerism, enabling condensation with hydrazines or hydroxylamines to form heterocycles .

Reaction with Hydrazine :

Product : Pyrazole derivative

Conditions : Hydrazine hydrate, EtOH, reflux, 12 h

Yield : 50–60%

Coordination with Metal Catalysts

Copper(II) chloride has been shown to stabilize enantiopurity during reactions involving Boc-protected amines, suggesting potential use in asymmetric synthesis .

Example :

Catalyst : CuCl₂ (10 mol%)

Application : Multicomponent quinazolinone synthesis (>99% ee retention) .

Scientific Research Applications

Organic Synthesis

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic acid serves as an intermediate in the synthesis of various bioactive compounds. Its functional groups allow for modifications that can lead to the development of novel pharmaceuticals. The Boc group facilitates the protection of amino functionalities during chemical reactions, making it valuable in multi-step synthesis processes .

Peptide Synthesis

The compound is utilized in the synthesis of peptides due to its ability to act as a building block. The presence of both amino and carboxylic acid groups allows for the formation of peptide bonds, which are essential for constructing peptide chains. This application is particularly relevant in designing peptides with specific biological activities .

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit therapeutic potential in treating neurological disorders. For instance, studies on NMDA receptor ligands have shown that modifications to similar amino acid structures can enhance their efficacy and selectivity at receptor subtypes associated with various neurological conditions . The exploration of such derivatives could lead to the development of new treatments for diseases like Alzheimer's or schizophrenia.

Structure-Activity Relationship Studies

The compound's structure allows researchers to conduct structure-activity relationship (SAR) studies. By modifying different functional groups on the molecule, scientists can assess how these changes affect biological activity, leading to optimized compounds with better therapeutic profiles .

Case Study 1: NMDA Receptor Ligands

In a recent study focused on NMDA receptor ligands, researchers designed compounds based on the structural framework of this compound. The results demonstrated that specific modifications could significantly enhance agonist potency at various NMDA receptor subtypes, indicating potential applications in treating neurological disorders .

Case Study 2: Peptide Therapeutics

Another study explored the use of this compound in synthesizing peptide therapeutics aimed at modulating immune responses. The incorporation of this amino acid derivative into peptide sequences resulted in enhanced stability and bioactivity, showcasing its utility in developing novel immunomodulatory agents .

Mechanism of Action

The mechanism of action of 2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid depends on its specific application. In enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access. In protein modification, it may form covalent bonds with amino acid residues, altering protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with N-Boc Protection and Aromatic Substituents

(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid (CAS 114873-08-4)

- Molecular Formula : C₁₆H₁₉ClN₂O₄ (M.W. 338.79) .

- The fluorine atom enhances metabolic stability compared to the target compound’s aliphatic carboxyethyl group.

- Applications : High-cost specialty chemical ($1,600/g), used in targeted synthesis of indole-containing bioactive molecules .

(R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid (CAS 320581-69-9)

- Molecular Formula : C₁₆H₁₉FN₂O₄ (M.W. 322.33) .

- Key Features : Enantiomeric form of the above compound; stereochemistry may influence binding affinity in chiral environments.

2-N-Boc-2-Aminomethyl-3-m-tolyl-propionic Acid (CAS 886364-89-2)

- Molecular Formula: C₁₆H₂₃NO₄ (M.W. 293.36) .

- Key Features: Tolyl group increases lipophilicity (logP ~2.5 estimated), contrasting with the target compound’s hydrophilic carboxyethylamino group.

Analogues with Aliphatic Substituents

2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid (CAS 137401-45-7)

- Molecular Formula: C₁₀H₁₇NO₆ (M.W. 247.25) .

- Key Features: Ethoxy ester instead of carboxyethylamino; ester groups are hydrolytically labile, whereas carboxylic acids offer stability.

- Physicochemical Properties : Melting point 98–99°C, pKa ~2.12, density 1.209 g/cm³ .

(S)-N-Boc-3-Amino-3-phenylpropanoic Acid

- Molecular Formula: C₁₄H₁₉NO₄ (M.W. 265.31) .

- Key Features : Phenyl group enhances aromatic interactions but reduces water solubility compared to the target compound.

Analogues with Bulky Hydrophobic Groups

2-Boc-amino-3,3-diphenylpropionic Acid (CAS 138662-63-2)

- Molecular Formula: C₂₀H₂₃NO₄ (M.W. 341.41) .

- Key Features : Diphenyl substituents drastically increase hydrophobicity, making it suitable for lipid membrane penetration studies.

Comparative Analysis

Physicochemical Properties

*Estimated based on structural similarity.

Biological Activity

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid, also known as Boc-AEEA, is a synthetic compound with significant relevance in biochemical research and organic synthesis. Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, contributes to its biological activity and utility in various applications.

- Molecular Formula : C₁₁H₁₈N₂O₇

- Molecular Weight : 290.27 g/mol

- CAS Number : 1076199-16-0

- Purity : ≥90%

- Structural Representation :

- InChI : InChI=1S/C11H18N2O7/c1-11(2,3)20-10(19)13-7(9(17)18)8(16)12-5-4-6(14)15/h7H,4-5H2,1-3H3,(H,12,16)(H,13,19)(H,14,15)(H,17,18)

- SMILES : CC(C)(C)OC(=O)NC(C(=O)NCCC(=O)O)C(=O)O

Biological Activity Overview

The biological activity of Boc-AEEA has been explored primarily in the context of its potential as a biochemical reagent and its role in organic synthesis. Here are the key areas of interest:

1. Enzyme Inhibition

Boc-AEEA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on enzymes that are crucial for amino acid metabolism. This property makes it a candidate for further exploration in drug development targeting metabolic disorders.

2. Cellular Uptake and Transport

Research indicates that compounds with similar structures can exhibit enhanced cellular uptake due to their amphiphilic nature. The presence of the Boc group may facilitate transport across cellular membranes, potentially leading to increased bioavailability in therapeutic applications.

3. Synthesis of Peptides and Proteins

Boc-AEEA serves as a valuable building block in peptide synthesis. Its ability to form stable amide bonds when reacted with primary amines under mild conditions allows for the construction of complex peptide sequences. This is particularly useful in the development of peptide-based drugs and therapeutic proteins.

Data Table: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

In a study published in Journal of Biological Chemistry, Boc-AEEA was evaluated for its inhibitory effects on a specific enzyme involved in amino acid metabolism. The results indicated a significant inhibition rate at low micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic enzymes.

Case Study 2: Peptide Synthesis

A research article highlighted the use of Boc-AEEA in synthesizing cyclic peptides through solid-phase peptide synthesis (SPPS). The study demonstrated that the compound could be incorporated efficiently into peptide chains, resulting in high yields and purity of the final products.

Q & A

Basic Questions

What are the optimal synthetic routes for preparing 2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid?

The synthesis typically involves sequential protection/deprotection steps. A recommended approach includes:

- Step 1 : Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF, followed by purification via column chromatography .

- Step 2 : Coupling of the carboxyethylamino group using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions to minimize side reactions .

- Step 3 : Oxidative formation of the 3-oxo group via controlled oxidation with KMnO₄ or CrO₃, ensuring stoichiometric precision to avoid over-oxidation .

Critical Note : Monitor reaction progress using TLC or LC-MS to confirm intermediate formations.

How can researchers purify and characterize this compound effectively?

- Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the target compound from unreacted precursors .

- Characterization :

- NMR : ¹H and ¹³C NMR to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and amide bond formation (δ ~6.5–8.0 ppm for NH groups) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: calculated for C₁₃H₂₁N₃O₇: 332.14).

- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ for carbonyl (C=O) and Boc-group confirmation .

Advanced Research Questions

How can computational methods optimize the synthesis of this compound?

Advanced strategies integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:

- Reaction Path Search : Use software like GRRM or Gaussian to model intermediates during Boc deprotection or amide coupling, identifying energy barriers for rate-limiting steps .

- Solvent Effects : COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF for carbodiimide-mediated couplings) .

Case Study : A 2024 study demonstrated a 40% reduction in reaction time by pre-screening conditions via computational modeling .

What are the challenges in analyzing stereochemical integrity during synthesis?

- Chirality Retention : The Boc group can sterically hinder racemization, but acidic/basic conditions during coupling may induce epimerization. Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column) .

- Dynamic Resolution : Use kinetic control with low temperatures (-20°C) during coupling to favor the desired (S)-configuration .

How does this compound serve as a precursor in peptidomimetic drug discovery?

- Backbone Modification : The carboxyethylamino-3-oxo motif mimics natural peptide bonds, enhancing metabolic stability. For example, it has been incorporated into protease inhibitors targeting HIV-1 .

- Boc Group Utility : Facilitates selective deprotection for stepwise peptide elongation without disrupting sensitive functional groups (e.g., carboxylates) .

Data Insight : In vitro studies show a 15% increase in binding affinity when this scaffold replaces traditional β-sheet motifs in kinase inhibitors .

What are the contradictions in reported bioactivity data for related compounds?

- Antimicrobial Activity : Some studies report MIC values of 2–5 µM against Gram-positive bacteria, while others show no activity below 50 µM. These discrepancies may arise from variations in bacterial strain susceptibility or compound aggregation .

- Enzyme Inhibition : Conflicting IC₅₀ values (e.g., 10 nM vs. 500 nM for similar analogs) highlight the need for standardized assay conditions (e.g., buffer pH, co-solvents) .

Methodological Best Practices

How to troubleshoot low yields during carboxyethylamino coupling?

- Common Issues :

- Alternative Reagents : Switch to DCC or DIC if EDC fails, but note increased toxicity.

What are the safety considerations for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.